Physicochemical Comparison to Primary Amine
The introduction of an N‑isopropyl group increases molecular weight by 42.1 Da and is predicted to raise amine basicity (pKa) by ~0.5 log units relative to the unsubstituted primary amine 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑amine (CAS 17910‑26‑8) . Additionally, the added three‑carbon unit elevates calculated logP by roughly 0.8–1.2 log units, shifting the compound into an optimal lipophilicity window for CNS penetration (LogP ≈ 3–4) . These changes directly impact passive permeability and off‑target promiscuity, making the isopropyl congener a distinct physicochemical entity.
| Evidence Dimension | Molecular weight, pKa, logP |
|---|---|
| Target Compound Data | MW = 203.32 g·mol⁻¹; pKa (pred. ≈ 10.0); logP (pred. ≈ 3.5) |
| Comparator Or Baseline | Primary amine (CAS 17910‑26‑8): MW = 161.24 g·mol⁻¹; pKa = 9.49 ± 0.20 (pred.); logP (pred. ≈ 2.5–2.8) |
| Quantified Difference | ΔMW = +42.1 Da; ΔpKa ≈ +0.5; ΔlogP ≈ +0.8–1.2 |
| Conditions | Predicted values (ACD/Labs or comparable) and experimental pKa for primary amine |
Why This Matters
Alterations in pKa and logP modulate the ionisation state and membrane partitioning of the compound under physiological conditions, directly influencing oral bioavailability and blood‑brain barrier penetration in central nervous system programs.
